molecular formula C11H16O3 B105453 d-Camphocarboxylic acid CAS No. 18530-30-8

d-Camphocarboxylic acid

Cat. No.: B105453
CAS No.: 18530-30-8
M. Wt: 196.24 g/mol
InChI Key: XNMVAVGXJZFTEH-XGLFCGLISA-N
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Description

d-Camphocarboxylic acid, also known as d-2-oxo-3-bornanecarboxylic acid, is a bicyclic monoterpenoid compound with the molecular formula C₁₁H₁₆O₃. It is derived from camphor and is characterized by its distinct camphor-like odor. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis .

Scientific Research Applications

d-Camphocarboxylic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: d-Camphocarboxylic acid can be synthesized through the carboxylation of d-camphor. The process involves the reaction of d-camphor with carbon dioxide in the presence of a base, typically under high-pressure conditions. The reaction yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The product is then purified through crystallization from solvents such as benzene, water, ether, or alcohol .

Chemical Reactions Analysis

Types of Reactions: d-Camphocarboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form camphoric acid.

    Reduction: Reduction reactions can convert it into camphor derivatives.

    Substitution: It can participate in substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions at the carboxyl group.

Major Products Formed:

Mechanism of Action

The mechanism of action of d-camphocarboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to its antimicrobial and anti-inflammatory effects. The compound’s bicyclic structure allows it to fit into enzyme active sites, thereby blocking substrate access and inhibiting enzyme function .

Comparison with Similar Compounds

    d-Camphoric acid: A related compound with similar structural features but different functional groups.

    Camphor: The parent compound from which d-camphocarboxylic acid is derived.

    Borneol: Another bicyclic monoterpenoid with similar applications in fragrance and flavor industries.

Uniqueness: this compound is unique due to its specific carboxylation at the 2-position of the camphor skeleton, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of chiral molecules and pharmaceuticals .

Properties

CAS No.

18530-30-8

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(1R,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7?,11+/m1/s1

InChI Key

XNMVAVGXJZFTEH-XGLFCGLISA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C(C2=O)C(=O)O

SMILES

CC1(C2CCC1(C(=O)C2C(=O)O)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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